3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride

CAS No.: 1018340-71-0

Cat. No.: VC2848394

Molecular Formula: C10H12Cl2O3S

Molecular Weight: 283.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018340-71-0 |

|---|---|

| Molecular Formula | C10H12Cl2O3S |

| Molecular Weight | 283.17 g/mol |

| IUPAC Name | 3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H12Cl2O3S/c1-8-7-9(3-4-10(8)11)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | XKYPSLLVLRYMNK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)Cl |

Introduction

Chemical Identity and Physical Properties

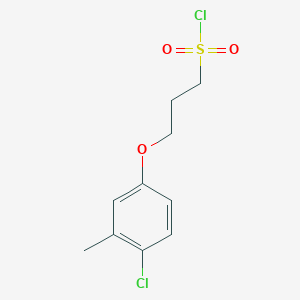

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride (CAS: 1018340-71-0) is characterized by a complex molecular structure containing both aromatic and aliphatic components with multiple functional groups. The compound features a substituted phenoxy group linked to a propane chain that terminates with a sulfonyl chloride moiety, creating a versatile chemical scaffold .

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1018340-71-0 |

| Molecular Formula | C₁₀H₁₂Cl₂O₃S |

| Molecular Weight | 283.17 g/mol |

| IUPAC Name | 3-(4-chloro-3-methylphenoxy)propane-1-sulfonyl chloride |

| Standard InChIKey | XKYPSLLVLRYMNK-UHFFFAOYSA-N |

| Physical State | Not specified in available literature |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The compound contains multiple functional groups that determine its chemical behavior: a chlorine-substituted aromatic ring with a methyl group, an ether linkage, and a sulfonyl chloride group. This combination of features makes it particularly interesting for synthetic applications .

Structural Characteristics

The molecular structure of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride can be represented by the SMILES notation: CC1=C(C=CC(=C1)OCCCS(=O)(=O)Cl)Cl. This structure reveals several key features:

-

A benzene ring with chloro and methyl substituents at positions 4 and 3, respectively

-

An ether linkage (phenoxy) connecting the aromatic portion to a propane chain

-

A highly reactive sulfonyl chloride group at the terminus of the propane chain

The presence of the sulfonyl chloride group imparts significant electrophilic character to the molecule, making it reactive toward nucleophiles, while the aromatic portion with its substituents influences the electronic and steric properties of the entire molecule.

Synthesis Methods

The synthesis of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride typically employs strategic chemical transformations involving appropriate precursors. While the search results don't provide a detailed synthetic protocol, they indicate that the synthesis generally involves the reaction of chlorinated phenols with sulfonyl chlorides under controlled conditions.

A general synthetic approach likely follows these steps:

-

Preparation or selection of 4-chloro-3-methylphenol as the starting material

-

Alkylation with a suitable propane derivative containing a leaving group

-

Introduction of the sulfonyl chloride functionality through appropriate reagents

The process requires careful control of reaction conditions to ensure high yields and purity of the final product. Temperature, solvent selection, and reaction time are critical parameters that influence the success of the synthesis.

Related Compounds

Several structurally related compounds provide context for understanding the properties and applications of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride:

3-(4-Chloro-3-methylphenoxy)propane-1-sulfonic acid

This compound (CAS: 85163-61-7) represents the hydrolysis product of 3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride. It shares the same basic scaffold but features a sulfonic acid group instead of a sulfonyl chloride. The molecular formula is C₁₀H₁₃ClO₄S with a molecular weight of 264.73 g/mol .

3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride

This related compound (CAS: 1375067-43-8) contains a thioether linkage instead of an ether and lacks the methyl substituent on the aromatic ring. It has a molecular formula of C₉H₁₀Cl₂O₂S₂ and a molecular weight of 285.21 g/mol .

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride

This compound represents another structural variant featuring a differently substituted aromatic ring (p-tolyl instead of 4-chloro-3-methylphenyl) and a methyl group on the propane chain. It shares the sulfonyl chloride functional group that defines much of the chemical reactivity.

A comparison of these related compounds illustrates how modifications to the basic scaffold—changing substituents on the aromatic ring, altering the linking group, or modifying the alkyl chain—can potentially affect physical properties, reactivity, and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume